2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine is a purine nucleoside analog characterized by its structural similarity to naturally occurring nucleosides. This compound has a molecular formula of CHNO and a molecular weight of 281.27 g/mol. It is primarily studied for its potential applications in biochemistry and medicinal chemistry, particularly in the context of antiviral research and epigenetic modifications. The compound is synthesized through the methylation of 2-amino-9-(beta-D-ribofuranosyl)purine, which provides insights into its classification within nucleoside analogs .
The synthesis of 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine typically involves the following steps:
For large-scale production, methods are optimized for yield and purity, often incorporating advanced purification techniques to meet pharmaceutical standards.
The molecular structure of 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine features:
The compound's structural attributes can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide detailed information about its conformation and molecular interactions .
2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine can undergo various chemical reactions:
These reactions yield various methylated derivatives that may exhibit distinct biological activities .
The mechanism of action for 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine primarily involves its role as a nucleoside analog, which mimics natural nucleosides in cellular processes. Its incorporation into RNA or DNA can interfere with normal nucleic acid metabolism, potentially leading to antiviral effects against viruses such as hepatitis C. The specific interactions at the molecular level are still under investigation, but they highlight the compound's potential in therapeutic applications .
These properties are crucial for its application in research and development within pharmaceutical contexts .
2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine has several significant applications:
These applications underscore the compound's versatility and importance in scientific research .
The development of nucleoside analogs represents a cornerstone of medicinal chemistry, driven by the need to target viral replication and cancer proliferation. Early breakthroughs emerged with arabinose-derived nucleosides like spongothymidine and spongouridine, isolated from the Caribbean sponge Tethya crypta in the 1950s [3]. These discoveries catalyzed the synthesis of clinically impactful analogs such as cytarabine (Ara-C) and vidarabine (Ara-A), which demonstrated potent anticancer and antiviral activities by disrupting DNA synthesis [3] [6]. The 1970s–1980s saw strategic advances with fluorine substitutions (e.g., gemcitabine), which stabilized the sugar puckering conformation to enhance enzyme recognition and metabolic stability [3] [6].
Purine analogs evolved beyond simple base or sugar modifications to include multifaceted alterations. For example:
Table 1: Key Milestones in Purine Nucleoside Analog Development
Year Range | Class of Modifications | Representative Compounds | Therapeutic Impact |
---|---|---|---|
1950s | Arabinose Sugars | Spongothymidine, Spongouridine | Foundation for antitumor nucleosides |
1960s | Cytidine/Adenine Arabinosides | Cytarabine (Ara-C), Vidarabine | FDA-approved anticancer/antiviral agents |
1970s–1980s | Fluorinated Sugars | Gemcitabine, Clofarabine | Enhanced enzymatic recognition & stability |
1990s–Present | Multisite Modifications | 2′-O-methylated purine derivatives | Improved nuclease resistance & target affinity |
Systematic Nomenclature
The compound’s name follows IUPAC conventions:
Structural Features
Table 2: Structural Comparison of Related Purine Nucleosides
Compound Name | CAS Number | Molecular Formula | Sugar Modification | Base Modification |
---|---|---|---|---|
2-Amino-9-(2-O-methyl-β-D-ribofuranosyl)purine | 274259-35-7 | C₁₁H₁₅N₅O₄ | 2′-O-methyl | 2-Aminopurine |
2-Amino-9-β-D-ribofuranosylpurine | 4546-54-7 | C₁₀H₁₃N₅O₄ | None | 2-Aminopurine |
Vidarabine (Ara-A) | 5536-17-4 | C₁₀H₁₃N₅O₄ | 2′-Arabinose | Adenine |
Gemcitabine | 95058-81-4 | C₉H₁₁F₂N₃O₄ | 2′,2′-Difluoro-2′-deoxy | Cytosine |
**2′-O-methylation** shifts the pseudorotation angle to C3′-endo (north), reducing conformational flexibility. This contrasts with unmodified ribose, which equilibrates between C2′-endo (south) and C3′-endo states. The locked north conformation enhances:
Biological Implications of Structure
The 2′-O-methyl group confers metabolic stability by hindering degradation by adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP) [9]. Additionally, the 2-aminopurine base allows for altered base-pairing (e.g., with cytosine or thymine), potentially inducing mutagenesis in viral genomes or inhibiting DNA repair enzymes [2] [7]. These properties align it with "classical" nucleoside analogs that act via chain termination or impaired nucleic acid processing [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7